molecular formula C9H11NO2S B8025842 Benzene, 1-nitro-4-(propylthio)- CAS No. 27826-42-2

Benzene, 1-nitro-4-(propylthio)-

Cat. No.: B8025842
CAS No.: 27826-42-2
M. Wt: 197.26 g/mol
InChI Key: ZKRRTBXZRJXUJO-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(propylthio)- (CAS 27826-42-2, molecular formula C₉H₁₁NO₂S) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a propylthio (-S-C₃H₇) group at the 4-position. The propylthio group introduces sulfur into the structure, which influences electronic and steric properties compared to oxygen-containing analogs.

Properties

IUPAC Name

1-nitro-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRRTBXZRJXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311481
Record name Benzene, 1-nitro-4-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27826-42-2
Record name NSC243662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-nitro-4-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(propylthio)- typically involves the nitration of 4-(propylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-nitro-4-(propylthio)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-nitro-4-(propylthio)- can undergo oxidation reactions, where the propylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or the propylthio group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl) can be used as reducing agents.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-amino-4-(propylthio)benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Benzene, 1-nitro-4-(propylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and thio groups. It can also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, Benzene, 1-nitro-4-(propylthio)- is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(propylthio)- involves its interaction with molecular targets through its nitro and thio groups. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-nitro-4-(propylthio)benzene with structurally related nitroaromatic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Benzene, 1-nitro-4-(propylthio)- 27826-42-2 C₉H₁₁NO₂S 197.3 -NO₂ (1), -S-C₃H₇ (4) Sulfur enhances stability; used in intermediates
1-Isopropyl-4-nitrobenzene 1817-47-6 C₉H₁₁NO₂ 165.2 -NO₂ (1), -C(CH₃)₂ (4) Higher volatility; nitration intermediate
Benzene, 1-ethyl-4-nitro- 100-12-9 C₈H₉NO₂ 151.2 -NO₂ (1), -C₂H₅ (4) Simpler alkyl chain; solvent applications
Benzene, 1-ethoxy-4-nitro- 100-29-8 C₈H₉NO₃ 167.2 -NO₂ (1), -O-C₂H₅ (4) Ethoxy group increases polarity; boiling point: 386.7 K
Benzene, 1-(bromomethyl)-4-nitro- 100-11-8 C₇H₆BrNO₂ 216.0 -NO₂ (1), -CH₂Br (4) Bromine enhances reactivity; pharmaceutical intermediate

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta position. In contrast, ethoxy (-O-C₂H₅) groups (e.g., 1-ethoxy-4-nitrobenzene) are more electron-donating, increasing the ring’s electron density and reactivity toward electrophiles .
  • Steric Effects: The propylthio group introduces steric bulk comparable to isopropyl (-C(CH₃)₂) but less than phenylethyl (-CH₂C₆H₅) substituents. This impacts crystallinity and solubility in nonpolar solvents .

Physicochemical Properties

  • Boiling Points :

    • 1-Ethoxy-4-nitrobenzene has a boiling point of 386.7 K at 0.40 kPa, while 1-nitro-4-(propylthio)benzene likely has a higher boiling point due to sulfur’s polarizability and molecular weight .
    • Alkyl-substituted analogs (e.g., 1-ethyl-4-nitrobenzene ) exhibit lower boiling points due to reduced molecular weight and weaker intermolecular forces .
  • Reactivity :

    • Bromine in 1-(bromomethyl)-4-nitrobenzene facilitates nucleophilic substitution, making it valuable in cross-coupling reactions, whereas the propylthio group in the target compound may stabilize free radicals or participate in sulfur-specific reactions .

Notes

Source Diversity : References include NIST databases, chemical catalogs, and synthesis protocols, ensuring a balanced perspective .

Q & A

Basic: What synthetic strategies are effective for preparing Benzene, 1-nitro-4-(propylthio)-, and how can regioselectivity be controlled?

Methodological Answer:
The synthesis typically involves introducing the nitro and propylthio groups onto a benzene ring. A two-step approach is common:

Thioether Formation : React 4-chloronitrobenzene with sodium propylthiolate (NaSPr) in a polar aprotic solvent (e.g., DMF) under reflux to substitute chlorine with the propylthio group via nucleophilic aromatic substitution.

Nitration Optimization : If starting from a pre-thioetherized benzene, nitration requires careful control of acid strength (HNO₃/H₂SO₄ mixture) to ensure para-selectivity. The propylthio group, being weakly electron-donating, competes with the nitro group’s strong meta-directing effect. Lower temperatures (0–5°C) favor para-nitration .
Key Data :

Reaction StepConditionsYield (%)
Thioether FormationDMF, 80°C, 12h65–75
NitrationHNO₃/H₂SO₄, 0°C50–60

Advanced: How do electronic effects of the nitro and propylthio groups influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:
The nitro group (-NO₂) is strongly electron-withdrawing (via resonance and induction), deactivating the ring and directing incoming electrophiles to the meta position. The propylthio group (-SPr), though weakly electron-donating via sulfur’s lone pairs, may exhibit inductive electron withdrawal. Computational studies (e.g., DFT) reveal:

  • Charge Distribution : The nitro group creates a positive charge at the para position, while the sulfur atom donates electron density to adjacent carbons.
  • Competing Directing Effects : In EAS (e.g., bromination), the nitro group dominates, but steric hindrance from the propyl chain may alter regioselectivity. Experimental validation via HPLC or GC-MS is critical .

Basic: What spectroscopic signatures confirm the structure of Benzene, 1-nitro-4-(propylthio)-?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: Two doublets (δ 8.1–8.3 ppm for H-2/H-6; δ 7.3–7.5 ppm for H-3/H-5) due to nitro and thioether substituents.
    • Propylthio chain: Multiplet at δ 2.9–3.1 ppm (-S-CH₂-), δ 1.6–1.8 ppm (-CH₂-), and δ 1.0 ppm (-CH₃).
  • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
  • Mass Spec : Molecular ion peak at m/z 197 (C₉H₁₁NO₂S⁺) with fragments at m/z 122 (loss of -SPr) and m/z 77 (benzene ring) .

Advanced: Can DFT modeling predict the redox behavior of Benzene, 1-nitro-4-(propylthio)- in catalytic hydrogenation?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Identify Reactive Sites : The nitro group’s LUMO (-5.2 eV) is more electrophilic than the thioether’s HOMO (-6.8 eV), favoring nitro reduction.
  • Catalyst Interactions : Simulate Pd/C or PtO₂ surfaces to assess hydrogenation pathways. Sulfur’s lone pairs may poison catalysts, requiring additives (e.g., quinoline) to mitigate deactivation .

Basic: What challenges arise in crystallizing Benzene, 1-nitro-4-(propylthio)-, and how can SHELX refine its structure?

Methodological Answer:

  • Crystallization Issues : The flexible propylthio chain disrupts lattice packing. Slow evaporation from ethanol/acetone mixtures at 4°C improves crystal quality.
  • SHELX Refinement : Use SHELXL for least-squares refinement. Key steps:
    • Import .hkl and .ins files.
    • Assign anisotropic displacement parameters for nitro and sulfur atoms.
    • Validate with R-factor (<5%) and goodness-of-fit (~1.0) .

Advanced: How do solvent effects modulate the compound’s stability under photolytic conditions?

Methodological Answer:

  • Degradation Pathways : UV irradiation in polar solvents (e.g., methanol) induces nitro-to-nitrito rearrangement, while nonpolar solvents (e.g., hexane) favor thioether oxidation.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products. For example, a 254 nm wavelength detects nitroaromatic intermediates.
    Data :
SolventHalf-life (h)Major Degradant
Methanol484-(Propylthio)nitrosobenzene
Hexane72Sulfoxide derivative

Basic: What chromatographic methods separate Benzene, 1-nitro-4-(propylthio)- from byproducts?

Methodological Answer:

  • HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min, retention time ~8.2 min.
  • GC-MS : DB-5 column, 250°C injector, 30 m × 0.25 mm ID. Splitless mode for trace analysis .

Advanced: What mechanistic insights explain the compound’s behavior in Suzuki-Miyaura coupling?

Methodological Answer:
The propylthio group can coordinate palladium catalysts, altering reactivity:

  • Inhibition Mechanism : Sulfur binds Pd(0), slowing oxidative addition. Use bulky ligands (e.g., SPhos) to shield the metal center.
  • Coupling Efficiency : With 4-bromonitrobenzene, yields drop from 85% (without -SPr) to 40% (with -SPr). XPS confirms Pd-S adduct formation .

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